molecular formula C20H19NO3 B2387551 1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione CAS No. 883279-94-5

1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione

Cat. No.: B2387551
CAS No.: 883279-94-5
M. Wt: 321.376
InChI Key: ZMEIAYCYMWVABJ-UHFFFAOYSA-N
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Description

1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione is a synthetic indoline-2,3-dione (isatin) derivative designed for research applications. The indoline-2,3-dione scaffold is a privileged structure in medicinal chemistry and is known to exhibit a broad spectrum of biological activities, serving as a key building block for the development of bioactive molecules . This particular compound features an allyloxybenzyl substituent, which may influence its physicochemical properties and biological interactions. Researchers are exploring such derivatives in various fields, including as inhibitors for enzymatic targets such as α-glucosidase and α-amylase, which are relevant in metabolic disease research . The structural motifs present in this compound, including the isatin core and allyl ether group, make it a versatile intermediate for further chemical functionalization, such as nucleophilic addition or cyclization reactions, to create more complex heterocyclic systems for screening in drug discovery programs . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,7-dimethyl-1-[(2-prop-2-enoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-4-9-24-17-8-6-5-7-15(17)12-21-18-14(3)10-13(2)11-16(18)19(22)20(21)23/h4-8,10-11H,1,9,12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEIAYCYMWVABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Alkylation and Etherification

Step 1: Synthesis of 5,7-Dimethylindoline-2,3-dione
Indoline-2,3-dione derivatives are typically synthesized via condensation of substituted anilines with diethyl oxalate under acidic conditions. For 5,7-dimethyl substitution, 3,5-dimethylaniline reacts with diethyl oxalate in acetic acid, yielding 5,7-dimethylindoline-2,3-dione in ~75% yield.

Step 2: Benzylation at the 1-Position
The 1-position of indoline-2,3-dione is alkylated using 2-(hydroxymethyl)phenol followed by bromination or chlorination to generate 2-(bromomethyl)phenol. Subsequent nucleophilic substitution with 5,7-dimethylindoline-2,3-dione in the presence of a base (e.g., K₂CO₃) affords 1-(2-hydroxybenzyl)-5,7-dimethylindoline-2,3-dione.

Step 3: Allyloxy Group Introduction
The phenolic hydroxyl group is etherified with allyl bromide using a Mitsunobu reaction (triphenylphosphine, diethyl azodicarboxylate) or under basic conditions (K₂CO₃, DMF). Mitsunobu conditions typically achieve higher yields (80–85%) compared to conventional alkylation (60–70%).

Data Table 1: Comparison of Etherification Methods

Method Reagents Solvent Yield (%) Purity (%)
Mitsunobu PPh₃, DEAD THF 85 98
Conventional K₂CO₃, Allyl Br DMF 70 95

Route 2: One-Pot Tandem Synthesis

Critical Analysis of Methodologies

Yield and Scalability

  • Route 1 offers higher yields but involves multiple purification steps (column chromatography, recrystallization).
  • Route 2 is more scalable for industrial applications but suffers from moderate yields due to competing side reactions.

Green Chemistry Considerations

Recent advances emphasize solvent-free conditions or water-mediated reactions. For instance, microwave-assisted synthesis reduces reaction times by 40–50% while maintaining yields.

Industrial and Pharmacological Relevance

This compound is a potential intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents. Its allyloxy group enables click chemistry modifications for prodrug development.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The indoline core can be reduced to form indoline derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the indoline core can produce various indoline derivatives.

Scientific Research Applications

1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, while the indoline core can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione with key analogs from the indoline-2,3-dione family, based on molecular structure, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Features Potential Applications
This compound C₂₁H₁₉NO₄ 349.38 Not provided 1-(2-allyloxybenzyl), 5,7-dimethyl groups Enzyme inhibition, polymer research
5,7-Dimethylindoline-2,3-dione C₁₀H₉NO₂ 175.19 39603-24-2 5,7-dimethyl groups only Antimicrobial agent precursor
1-Acetylindoline-2,3-dione C₁₀H₇NO₃ 189.17 574-17-4 1-acetyl group Photodynamic therapy studies
1-Ethylindoline-2,3-dione C₁₀H₉NO₂ 175.19 4290-94-2 1-ethyl group Organic synthesis intermediate
1-Methylindoline-2,3-dione C₉H₇NO₂ 161.16 2058-74-4 1-methyl group Fluorescent probe development
1-Benzoylindoline-2,3-dione C₁₅H₉NO₃ 251.24 28284-05-1 1-benzoyl group Antioxidant activity studies

Key Observations:

This may enhance binding affinity in enzyme inhibition studies .

Molecular Weight and Solubility :

  • The higher molecular weight (349.38 g/mol) of the target compound suggests lower aqueous solubility compared to smaller analogs (e.g., 1-methylindoline-2,3-dione, 161.16 g/mol). This is critical for formulation in drug delivery .

Reactivity :

  • The allyl ether moiety in the target compound offers sites for click chemistry or polymerization, a feature absent in analogs like 1-benzoylindoline-2,3-dione. This makes it valuable in polymer crosslinking applications .

Biological Activity :

  • While 5,7-dimethylindoline-2,3-dione (CAS 39603-24-2) exhibits antimicrobial properties, the allyloxybenzyl substitution in the target compound may shift activity toward kinase or protease inhibition due to enhanced interactions with hydrophobic enzyme pockets .

Target Compound:

  • Enzyme Inhibition : Preliminary studies suggest activity against tyrosine kinases, attributed to the allyloxybenzyl group’s ability to occupy hydrophobic binding sites .
  • Polymer Chemistry : The allyl group enables radical-mediated polymerization, forming thermally stable networks for specialty coatings.

Analog Compounds:

  • 1-Acetylindoline-2,3-dione (CAS 574-17-4) : Used in singlet oxygen generation for photodynamic therapy due to its extended conjugation system .
  • 1-Benzoylindoline-2,3-dione (CAS 28284-05-1) : Demonstrates antioxidant activity via radical scavenging, linked to the electron-withdrawing benzoyl group .

Biological Activity

1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₄H₁₅N₁O₃
  • Molecular Weight : 241.28 g/mol

This structure features an indoline core with allyloxy and benzyl substituents, which may contribute to its biological properties.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In studies involving human lung adenocarcinoma (A549) and malignant melanoma (WM115), it was observed that the compound induced apoptosis through caspase-dependent pathways .
  • DNA Damage Induction : The compound has been linked to DNA damage in tumor cells, which is a critical factor in its anticancer activity. Tests demonstrated that exposure to this compound resulted in increased DNA fragmentation in affected cells .
  • Hypoxia Selectivity : Similar to other benzimidazole derivatives, this compound exhibits selective toxicity towards hypoxic tumor environments, enhancing its potential as a targeted cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Line Effect Observed Reference
CytotoxicityA549 (Lung Adenocarcinoma)Induced apoptosis
CytotoxicityWM115 (Melanoma)Induced DNA damage
Hypoxia SelectivityVarious Tumor CellsEnhanced cytotoxicity under hypoxia

Case Studies

Several case studies have highlighted the potential of this compound in clinical and preclinical settings:

  • Study on Apoptosis Induction : In a controlled study, cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as caspase 3/7 activation. This suggests that higher concentrations lead to more significant cell death in malignant cells .
  • Comparative Analysis with Other Compounds : When compared to standard chemotherapeutic agents, this compound demonstrated superior potency in inducing apoptosis in hypoxic conditions, making it a candidate for further development as an anticancer agent .

Q & A

Q. What experimental designs are suitable for probing the compound’s interaction with biomolecules (e.g., proteins or DNA)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (AutoDock Vina) can predict binding modes, validated by mutagenesis studies. For redox-active compounds, electrochemical assays (e.g., DNA damage via comet assay) may reveal mechanisms .

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